molecular formula C12H9BrN2O3 B572246 2-(Benzyloxy)-5-bromo-3-nitropyridine CAS No. 1245643-66-6

2-(Benzyloxy)-5-bromo-3-nitropyridine

Cat. No.: B572246
CAS No.: 1245643-66-6
M. Wt: 309.119
InChI Key: MMNAEFZPFOIVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-5-bromo-3-nitropyridine (CAS 1245643-66-6) is a high-value pyridine derivative supplied for research and development purposes. The compound has a molecular formula of C12H9BrN2O3 and a molecular weight of 309.11 g/mol . Its defined molecular structure, represented by the Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br) N+ [O-], features a benzyloxy protectorate and both bromo and nitro substituents on the pyridine ring . This specific arrangement makes it a versatile synthetic intermediate, particularly in organic synthesis and medicinal chemistry. The presence of the bromine and nitro groups at the 5- and 3- positions of the pyridine ring, respectively, offers distinct sites for further chemical modification. Researchers can employ this compound in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, utilizing the bromine as a handle. Concurrently, the nitro group can be readily reduced to an amine, serving as a precursor for constructing more complex molecular architectures. This bifunctional reactivity is primarily exploited in the synthesis of potential pharmaceutical candidates and advanced materials. The benzyloxy group at the 2-position can also serve as a protecting group that can be selectively removed under controlled conditions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-nitro-2-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-10-6-11(15(16)17)12(14-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNAEFZPFOIVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733761
Record name 2-(Benzyloxy)-5-bromo-3-nitropyridine
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Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-66-6
Record name 5-Bromo-3-nitro-2-(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-66-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-5-bromo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Halogenated Nitropyridine Chemistry

The chemical behavior of 2-(Benzyloxy)-5-bromo-3-nitropyridine is best understood within the broader context of halogenated nitropyridine chemistry. The pyridine (B92270) ring is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). researchgate.netyoutube.com The introduction of a strongly electron-withdrawing nitro group further deactivates the ring towards electrophiles but significantly activates it for nucleophilic aromatic substitution (SNAr). mdpi.com

Nitroarenes and nitrohetarenes are recognized as valuable synthetic intermediates precisely because of the diverse chemical transformations they can undergo. mdpi.com The nitro group's ability to stabilize a negative charge (a Meisenheimer complex) facilitates the displacement of a leaving group on the ring by a nucleophile.

Halogens, such as bromine, also influence the reactivity of the pyridine ring. While they are deactivating groups for electrophilic substitution, they are excellent leaving groups in nucleophilic aromatic substitution reactions. nih.gov Halopyridines are crucial building blocks for a wide array of functional molecules, including pharmaceuticals and agrochemicals. nih.gov

The combination of both a nitro group and a halogen on the pyridine ring creates a highly activated system for nucleophilic substitution. The relative positions of these groups are critical in determining the regioselectivity and rate of reaction. For instance, 2-chloro-3-nitropyridines are known to be highly reactive towards nucleophiles at the 2-position. mdpi.com In this compound, the nitro group at the 3-position and the bromo group at the 5-position create a specific electronic environment that dictates its synthetic utility.

Significance As a Versatile Intermediate in Chemical Transformations

Established Synthetic Pathways

The most direct methods for the synthesis of this compound rely on the nucleophilic displacement of a suitable leaving group from a highly electrophilic pyridine core. The presence of the nitro group in the meta-position significantly activates the ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of substituted pyridines. The reaction's efficacy is largely dependent on the nature of the leaving group and the activation provided by electron-withdrawing groups on the pyridine ring.

A common and effective precursor for the synthesis of this compound is 2,5-dibromo-3-nitropyridine (B98540). The bromine atom at the 2-position is particularly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group and the nitrogen atom within the pyridine ring.

The synthesis of the precursor itself, 2,5-dibromo-3-nitropyridine, can be achieved through various methods. One common route involves the nitration of 2,5-dibromopyridine (B19318). The synthesis of 2,5-dibromopyridine can begin from 2-aminopyridine, which is first brominated to 2-amino-5-bromopyridine (B118841) and then undergoes a Sandmeyer reaction to introduce the second bromine atom. google.com

Alternatively, 2-amino-5-bromo-3-nitropyridine (B172296) can be synthesized by the nitration of 2-amino-5-bromopyridine. orgsyn.org This intermediate can then be converted to 2,5-dibromo-3-nitropyridine.

With 2,5-dibromo-3-nitropyridine or the analogous 2-chloro-5-bromo-3-nitropyridine in hand, the benzyloxy group is introduced via a nucleophilic substitution reaction. This is typically achieved by reacting the dihalo-nitropyridine with benzyl (B1604629) alcohol in the presence of a suitable base. The base, commonly a metal hydride or carbonate, deprotonates the benzyl alcohol to form the more nucleophilic benzyl oxide anion.

While a specific, detailed experimental procedure for the synthesis of this compound from these precursors is not extensively documented in publicly available literature, analogous reactions with other alkoxides are well-established. For instance, the reaction of 5-bromo-2-chloro-3-nitropyridine (B118568) with sodium methoxide (B1231860) readily yields 5-bromo-2-methoxy-3-nitropyridine. This suggests that a similar reaction with sodium benzyloxide, generated in situ from benzyl alcohol and a base like sodium hydride or potassium carbonate, would proceed efficiently to afford the target compound. The higher reactivity of the chlorine atom at the 2-position compared to the bromine at the 5-position ensures regioselective substitution.

PrecursorReagentsProductReference
2,5-Dibromo-3-nitropyridineBenzyl alcohol, Base (e.g., NaH, K2CO3)This compoundInferred from analogous reactions
2-Chloro-5-bromo-3-nitropyridineBenzyl alcohol, Base (e.g., NaH, K2CO3)This compoundInferred from analogous reactions

Strategic Functionalization of Pyridine Ring Systems

An alternative to the direct substitution approach is the stepwise functionalization of a simpler pyridine derivative. This strategy offers flexibility but requires careful control of regioselectivity at each step. The synthesis commences with the introduction of the benzyloxy group, followed by sequential bromination and nitration.

A foundational step in this pathway is the synthesis of 2-benzyloxypyridine. This is typically achieved through the reaction of 2-chloropyridine (B119429) with benzyl alcohol in the presence of a base such as potassium hydroxide.

Regioselective Bromination Strategies

The introduction of a bromine atom at the 5-position of the 2-benzyloxypyridine ring is a critical step that dictates the final substitution pattern. The benzyloxy group at the 2-position is an ortho-, para-director. Therefore, electrophilic bromination is expected to occur at the 3- or 5-position.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heteroaromatic compounds. commonorganicchemistry.comwikipedia.org The reaction conditions, including the choice of solvent and the use of a radical initiator, can influence the outcome. For the bromination of electron-rich aromatic systems, polar solvents are often employed. researchgate.net The use of NBS in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent, would be the method of choice for this transformation. Careful optimization of the reaction conditions is necessary to favor bromination at the desired 5-position over the alternative 3-position.

Starting MaterialReagentProductReference
2-BenzyloxypyridineN-Bromosuccinimide (NBS)2-(Benzyloxy)-5-bromopyridine nih.gov
Controlled Nitration Procedures

The final step in this strategic functionalization is the controlled nitration of 2-(benzyloxy)-5-bromopyridine. The introduction of the nitro group is directed by the existing substituents on the pyridine ring. The benzyloxy group at the 2-position and the bromine atom at the 5-position will influence the position of nitration. The benzyloxy group is an activating, ortho-, para-directing group, while the bromine is a deactivating, ortho-, para-directing group.

Given the electronic properties of the substituents, the nitration is expected to occur at the 3-position, which is ortho to the activating benzyloxy group and meta to the deactivating bromo group. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed. google.com However, the conditions must be carefully controlled to avoid over-nitration or unwanted side reactions. The use of milder nitrating agents or lower reaction temperatures may be necessary to achieve the desired regioselectivity and yield.

Starting MaterialReagentsProductReference
2-(Benzyloxy)-5-bromopyridineNitric Acid, Sulfuric AcidThis compoundInferred from general nitration procedures

Advanced Synthetic Techniques and Optimization

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Advanced techniques focus on accelerating reaction rates, improving yields, and simplifying workup procedures.

While direct, uncatalyzed nucleophilic substitution is possible, the introduction of catalytic systems can significantly improve the reaction's efficiency. Phase-transfer catalysis (PTC) is a particularly effective technique for this type of ether synthesis. By employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), the transport of the benzyl oxide anion from an aqueous or solid phase to the organic phase containing the pyridine substrate is facilitated. This enhances the reaction rate under milder conditions and can lead to higher yields by minimizing the degradation of reactants and products.

The choice of solvent is a critical parameter in the synthesis of this compound. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving a more reactive, "naked" nucleophile.

SolventTypical BaseTemperature (°C)Observations
Dimethylformamide (DMF)Sodium hydride (NaH), Potassium carbonate (K₂CO₃)25 - 80Excellent solvent for dissolving reactants; promotes high reaction rates.
Acetonitrile (MeCN)Potassium carbonate (K₂CO₃)RefluxA common solvent for nucleophilic substitutions, often used in syntheses of related nitropyridine derivatives. mdpi.com
Methanol (MeOH)Sodium methoxide (NaOMe)0 - 25Used in the synthesis of the analogous 2-methoxy derivative, demonstrating that alcoholic solvents can be effective. chemicalbook.com
Tetrahydrofuran (THF)Sodium hydride (NaH)25 - 66A less polar option, often requiring stronger bases and longer reaction times.

Table 1: Solvent and Condition Effects on Synthesis

Temperature modulation is also key. Reactions are often initiated at a lower temperature (e.g., 0 °C) during the addition of a strong base like sodium hydride to control the exothermic deprotonation of benzyl alcohol. Subsequently, the temperature is raised to facilitate the substitution reaction.

Maximizing the yield of this compound involves careful control over stoichiometry and reaction conditions to suppress the formation of side products. The primary starting material is often 5-bromo-2-chloro-3-nitropyridine. sigmaaldrich.com

A significant factor in yield enhancement is the choice of base. Strong bases like sodium hydride ensure complete deprotonation of benzyl alcohol, driving the reaction to completion. However, milder bases like potassium carbonate can also be effective, particularly at elevated temperatures, and may be preferable as they are easier to handle and can reduce the formation of degradation byproducts.

A common synthetic approach involves the dropwise addition of a solution of sodium benzoxide to a solution of 5-bromo-2-chloro-3-nitropyridine in a suitable solvent. An analogous reaction for a similar compound, 5-bromo-2-methoxy-3-nitropyridine, starting from 5-bromo-2-chloro-3-nitropyridine and sodium methoxide in methanol, reported a yield of 98%. chemicalbook.com

Key Optimization Parameters:

Base Selection: The strength and solubility of the base (e.g., NaH vs. K₂CO₃) affect the rate and completeness of the reaction.

Temperature Control: Gradual heating can prevent the formation of thermal degradation byproducts.

Anhydrous Conditions: When using highly reactive bases like NaH, the exclusion of moisture is critical to prevent quenching the base and forming sodium hydroxide, which can lead to undesired hydrolysis of the starting material.

Purification and Isolation Protocols

Following the completion of the reaction, the crude product must be isolated and purified to remove unreacted starting materials, salts, and any side products.

Flash column chromatography is a highly effective method for purifying this compound. Silica gel is the standard stationary phase.

Eluent System (v/v)Separation Principle
Hexane / Ethyl AcetateA gradient is typically employed, starting with a low polarity mixture to elute non-polar impurities, and gradually increasing the polarity to elute the desired product.
Dichloromethane / HexaneAn alternative eluent system that can offer different selectivity for separating closely related compounds.

Table 2: Typical Chromatographic Eluents

The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Recrystallization is a common and cost-effective method for purifying solid organic compounds. The crude this compound is dissolved in a minimum amount of a hot solvent, and the solution is then allowed to cool slowly. The pure compound crystallizes out, leaving impurities dissolved in the mother liquor.

In some procedures, the product can be isolated by precipitation. For instance, after the reaction is complete, the mixture can be poured into ice water, causing the organic product to precipitate out of the aqueous solution. chemicalbook.comprepchem.com The resulting solid is then collected by filtration, washed with cold water to remove inorganic salts and other water-soluble impurities, and dried under vacuum. chemicalbook.com For related compounds, recrystallization from solvents like ethanol (B145695) or benzene (B151609) has been successfully employed to obtain a high-purity product. orgsyn.orgijssst.info

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 5 Bromo 3 Nitropyridine

Reactivity of the Pyridine (B92270) Core

Electron-Deficient Nature of the Pyridine Ring

The pyridine ring is intrinsically electron-deficient due to the presence of the electronegative nitrogen atom, which withdraws electron density from the carbon atoms. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, rendering them susceptible to nucleophilic attack. In 2-(benzyloxy)-5-bromo-3-nitropyridine, the nitrogen atom significantly lowers the electron density of the entire aromatic system, a key factor governing its reactivity.

Influence of Nitro and Bromo Substituents on Ring Activation

The reactivity of the pyridine core in this compound is further modulated by the powerful electron-withdrawing effects of the nitro and bromo substituents. The nitro group at the 3-position is a potent deactivating group for electrophilic aromatic substitution but a strong activating group for nucleophilic aromatic substitution (SNAr). It significantly withdraws electron density from the ring through both inductive and resonance effects, further enhancing the electrophilicity of the ring carbons.

Transformations Involving the Bromo Group

The bromo substituent at the 5-position of this compound serves as a versatile handle for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Displacement Reactions

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates the displacement of the bromo group by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. While direct displacement of the 5-bromo group is less common than at the activated 2- or 4-positions in other pyridine systems, the strong activation provided by the 3-nitro group can enable such reactions under specific conditions. For instance, reactions with potent nucleophiles like certain amines or thiolates could potentially lead to the substitution of the bromine atom.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and the bromo substituent in this compound makes it an excellent substrate for these transformations.

The C-Br bond at the 5-position of the pyridine ring is amenable to oxidative addition to a low-valent palladium species, initiating the catalytic cycle of various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling the pyridine core with an organoboron reagent. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar 5-bromopyridines in Suzuki-Miyaura reactions is well-established. A general representation of this reaction would involve the palladium-catalyzed coupling with an aryl or vinyl boronic acid or its ester.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds. The 5-bromo position of the substrate can react with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable base to yield the corresponding 5-amino-substituted pyridine derivatives.

Sonogashira Coupling: For the formation of C-C triple bonds, the Sonogashira coupling is employed. This reaction involves the coupling of the 5-bromopyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. Research on the closely related 2-bromo-5-nitropyridine (B18158) has demonstrated its successful participation in Sonogashira reactions, suggesting that this compound would be a viable substrate for similar transformations.

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions based on established methodologies for similar bromopyridine substrates.

Coupling ReactionReagents and ConditionsProduct Type
Suzuki-Miyaura Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, Reflux5-Aryl-2-(benzyloxy)-3-nitropyridine
Buchwald-Hartwig Amine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C5-(Amino)-2-(benzyloxy)-3-nitropyridine
Sonogashira Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt to 60 °C5-(Alkynyl)-2-(benzyloxy)-3-nitropyridine
Copper-Mediated Coupling Reactions

The bromine atom at the C-5 position of the pyridine ring in this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions. While palladium is most famous for these transformations, copper catalysts play a significant and sometimes essential role, particularly in Sonogashira couplings and certain types of C-N coupling reactions.

The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a prime example of a copper-co-catalyzed process. organic-chemistry.org This reaction typically employs a palladium catalyst in conjunction with a copper(I) salt, such as copper(I) iodide (CuI), and an amine base. organic-chemistry.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with a palladium(II) complex. For substrates like this compound, this reaction would allow for the introduction of an alkynyl substituent at the C-5 position. Studies on the closely related 2-bromo-5-nitropyridine have demonstrated successful Sonogashira couplings with various terminal acetylenes, highlighting the feasibility of this transformation on the nitropyridine scaffold. researchgate.net

Beyond the co-catalytic role, copper can also be the primary catalyst for certain cross-coupling reactions. For instance, copper-catalyzed Ullmann-type reactions are used to form C-O, C-S, and C-N bonds. More recently, copper catalysis has been applied to the reductive cross-coupling of nitroarenes with aryl boronic acids to form diarylamines. nih.gov This reaction proceeds by using a silane (B1218182) as a reductant and suggests that the nitro group itself can be a coupling partner under specific copper-catalyzed conditions. nih.gov While this reactivity involves the nitro group rather than the C-Br bond, it underscores the diverse reactivity of the molecule under copper catalysis. The C-Br bond remains a key site for couplings like the Suzuki-Miyaura reaction, which, although primarily palladium-catalyzed, can be influenced by copper additives in certain contexts. organic-chemistry.orglibretexts.orgharvard.edu

Table 1: Examples of Coupling Reactions on Related Bromo-Nitropyridine Systems This table presents data from reactions on similar substrates to illustrate the potential reactivity of this compound.

Reactivity of the Nitro Group

The nitro group at the C-3 position is a dominant feature of the molecule, profoundly influencing its reactivity. It is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but strongly activates it for other key transformations.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. sci-hub.st A variety of reagents can accomplish this conversion, with the choice often dictated by the presence of other functional groups in the molecule. wikipedia.org

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This is a widely used and often very clean method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel are effective. wikipedia.org A key consideration for this compound is that the conditions for catalytic hydrogenation (e.g., H₂, Pd/C) are also the standard conditions for the cleavage of benzyl (B1604629) ethers (hydrogenolysis). commonorganicchemistry.com Therefore, attempting to reduce the nitro group with this method would likely lead to the simultaneous deprotection of the benzyloxy group, yielding 2-amino-5-bromo-pyridin-3-ol. Debromination can also be a side reaction under certain hydrogenation conditions.

Dissolving Metal Reductions: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) are classic reagents for nitro group reduction. wikipedia.org These conditions are generally chemoselective for the nitro group and would likely not affect the benzyloxy ether or the aryl bromide bond, making them a suitable choice for the selective synthesis of 2-(benzyloxy)-5-bromo-pyridin-3-amine.

Hydride Transfer Reagents: While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they often lead to other products like azo compounds and are not typically used for simple conversion to anilines. wikipedia.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards nitro groups unless used with a transition metal catalyst. jsynthchem.com

Partial reduction of the nitro group to intermediate oxidation states, such as nitroso or hydroxylamine, is also possible with specific reagents and careful control of reaction conditions. mdpi.com For example, zinc dust in aqueous ammonium (B1175870) chloride is a known method for converting nitroarenes to N-arylhydroxylamines. wikipedia.orgmdpi.com

The nitro group plays a critical role in activating the pyridine ring for nucleophilic aromatic substitution (SNAr). wikipedia.org Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a leaving group can dramatically facilitate the reaction. wikipedia.org

In this compound, the nitro group is ortho to the benzyloxy group at C-2 and meta to the bromine atom at C-5. The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization and lowers the activation energy for the reaction. In the second step, the leaving group is expelled, and aromaticity is restored.

Due to its position ortho to the nitro group, the benzyloxy group at C-2 is highly activated as a leaving group for SNAr. Research on similar 2-nitro-3-alkoxypyridines has shown that they readily undergo nucleophilic substitution at the C-3 position (displacing the alkoxy group) with fluoride (B91410) ions. researchgate.netepa.gov In the case of the subject compound, nucleophiles would preferentially attack the C-2 position, leading to the displacement of the benzyloxy group. In some contexts, particularly with soft nucleophiles like thiols, the 3-nitro group itself can act as the leaving group, even in preference to a halogen at the C-5 position. nih.gov

Stability and Transformations of the Benzyloxy Ether

The benzyloxy group serves as a protecting group for the hydroxyl function at the C-2 position. Its stability and the methods for its removal are crucial considerations in the synthetic utility of this compound.

The cleavage of a benzyl ether to reveal the corresponding alcohol or phenol (B47542) is a common synthetic operation. Several distinct strategies exist, each with different mechanisms and functional group compatibilities. organic-chemistry.org

Hydrogenolysis: This is arguably the most common method for benzyl ether deprotection. It involves reaction with hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) in a solvent like ethanol (B145695) or ethyl acetate. commonorganicchemistry.com The reaction is typically clean and high-yielding. However, as noted previously, these conditions will also reduce the nitro group. Thus, this method is not suitable for the selective deprotection of the benzyloxy group in this compound while retaining the nitro functionality.

Acidic Cleavage: Strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) are very effective at cleaving benzyl ethers. organic-chemistry.org These reagents coordinate to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. This method avoids the use of reducing agents and would therefore leave the nitro group intact. However, the strong acidity could potentially affect other parts of the molecule or require careful optimization.

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used to oxidatively cleave benzyl ethers. organic-chemistry.org This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes requiring photoirradiation to facilitate the reaction. organic-chemistry.org A potential complication when applying this method to nitro-containing substrates is that side reactions involving the nitro group can occur, potentially lowering the yield. researchgate.net

Table 2: Common Deprotection Strategies for Benzyl Ethers and Their Compatibility

Acidic Conditions: The molecule is expected to be relatively stable under moderately acidic conditions. However, strong protic or Lewis acids can promote the cleavage of the benzyloxy ether. organic-chemistry.org The pyridine nitrogen is weakly basic due to the strong electron-withdrawing effects of the nitro and bromo substituents, so protonation is less favorable than in unsubstituted pyridine.

Basic Conditions: The compound is susceptible to strong bases, especially in combination with nucleophiles, which can initiate SNAr at the C-2 position. Conditions for cross-coupling reactions, such as the Suzuki reaction, often require a base; care must be taken to choose a base (e.g., K₂CO₃, K₃PO₄) that is strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted side reactions. organic-chemistry.org

Reductive Conditions: The molecule is unstable to most reducing conditions. The nitro group is readily reduced by catalytic hydrogenation or dissolving metals. wikipedia.org The C-Br bond can also be cleaved under certain reductive conditions (hydrogenolysis).

Oxidative Conditions: The molecule is stable to many common oxidants. However, specific reagents like DDQ can cleave the benzyloxy group. nih.gov The pyridine ring itself is already electron-deficient and generally resistant to oxidation.

Compound Index

Derivatization and Functionalization Strategies Utilizing 2 Benzyloxy 5 Bromo 3 Nitropyridine

Synthesis of Substituted Pyridine (B92270) Derivatives

The presence of a bromine atom at the 5-position of 2-(benzyloxy)-5-bromo-3-nitropyridine offers a prime handle for the introduction of diverse substituents through cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.

Introduction of Carbon-Based Moieties

Palladium-catalyzed cross-coupling reactions are a powerful tool for forging new carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a well-established and versatile method for this purpose. nih.govtcichemicals.com In the context of this compound, the bromo substituent can be readily coupled with a variety of organoboron reagents, such as boronic acids and their esters, to introduce aryl, heteroaryl, alkyl, and alkenyl groups.

The general reaction scheme involves the treatment of this compound with an appropriate boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be tailored to the specific coupling partners.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterProductPotential Catalyst/Ligand System
Phenylboronic acid2-(Benzyloxy)-5-phenyl-3-nitropyridinePd(PPh₃)₄, Na₂CO₃
4-Methoxyphenylboronic acid2-(Benzyloxy)-5-(4-methoxyphenyl)-3-nitropyridinePd(dppf)Cl₂, K₂CO₃
Pyridine-3-boronic acid2-(Benzyloxy)-5-(pyridin-3-yl)-3-nitropyridinePd₂(dba)₃, SPhos, K₃PO₄
Methylboronic acid2-(Benzyloxy)-5-methyl-3-nitropyridinePd(OAc)₂, RuPhos, Cs₂CO₃

These reactions demonstrate the potential to generate a library of 5-substituted pyridine derivatives with diverse electronic and steric properties, which can be valuable for structure-activity relationship studies in drug discovery.

Installation of Heteroatom-Containing Functional Groups

The introduction of nitrogen- and oxygen-based functionalities can be achieved through various synthetic methodologies. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles.

Furthermore, the nitro group at the 3-position is a key functional handle for introducing an amino group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis and can be accomplished using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-based reducing agents (e.g., Fe/HCl, SnCl₂). wikipedia.orgorganic-chemistry.orgresearchgate.net The resulting 2-(benzyloxy)-5-bromo-pyridin-3-amine is a valuable intermediate that can undergo further functionalization, such as acylation, sulfonylation, or diazotization followed by substitution.

Table 2: Examples of Heteroatom Functionalization

ReagentReaction TypeProduct
MorpholineBuchwald-Hartwig amination4-(2-(Benzyloxy)-3-nitro-pyridin-5-yl)morpholine
AnilineBuchwald-Hartwig aminationN-(2-(Benzyloxy)-3-nitro-pyridin-5-yl)aniline
H₂, Pd/CNitro group reduction2-(Benzyloxy)-5-bromo-pyridin-3-amine
Fe, NH₄ClNitro group reduction2-(Benzyloxy)-5-bromo-pyridin-3-amine

Generation of Polyfunctionalized Pyridine Scaffolds

The sequential functionalization of this compound allows for the creation of highly substituted and complex pyridine scaffolds. By strategically combining the reactions described above, a multitude of derivatives can be accessed. For instance, a Suzuki-Miyaura coupling can be performed first to introduce a carbon-based substituent at the 5-position, followed by the reduction of the nitro group to an amine. This amine can then be further derivatized.

This stepwise approach provides a high degree of control over the final structure of the molecule. The orthogonal reactivity of the bromo and nitro groups is a key feature that enables the selective modification of the pyridine ring.

Regioselective Functionalization Directed by Existing Substituents

The inherent electronic properties and steric hindrance of the substituents on the this compound ring direct the regioselectivity of subsequent reactions. The electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack, although direct nucleophilic aromatic substitution (SNAr) of the bromo or nitro group can be competitive depending on the reaction conditions and the nucleophile used. nih.govmasterorganicchemistry.com

For electrophilic aromatic substitution, the pyridine ring is generally deactivated by the nitrogen atom and the nitro group. However, the directing effects of the existing substituents would need to be carefully considered for any potential electrophilic attack. The benzyloxy group at the 2-position and the bromo group at the 5-position would direct incoming electrophiles to specific positions, though such reactions are less common for this highly functionalized ring system. The primary and most predictable regioselectivity is observed in the cross-coupling reactions at the C-Br bond and the reduction of the nitro group.

Synthetic Utility and Applications in Complex Molecule Construction

Building Block in Heterocyclic Synthesis

The compound serves as a pivotal precursor in the construction of more elaborate heterocyclic systems, particularly those containing the pyridine (B92270) core. Its pre-functionalized structure provides a reliable starting point for building molecular complexity, saving numerous steps that would otherwise be required for the functionalization of a simpler pyridine ring.

A significant application of 2-(Benzyloxy)-5-bromo-3-nitropyridine is in the synthesis of fused bicyclic heterocycles, most notably the pyrido[2,3-b]pyrazine (B189457) core. This scaffold is of considerable interest in medicinal chemistry. The synthesis begins with the selective reduction of the nitro group at the 3-position to an amine. This transformation is typically achieved with high efficiency using standard reducing agents such as tin(II) chloride or through catalytic hydrogenation.

The resulting intermediate, 3-amino-2-(benzyloxy)-5-bromopyridine, is a key 1,2-diamine precursor. This intermediate can then undergo a condensation reaction with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its derivatives, to form the pyrazine (B50134) ring. This cyclization step directly yields the 7-bromo-8-(benzyloxy)pyrido[2,3-b]pyrazine skeleton. This synthetic route provides a reliable and modular method for accessing substituted pyrido[2,3-b]pyrazines, where further modifications can be introduced by leveraging the bromo-substituent for cross-coupling reactions.

Table 1: Synthesis of Pyrido[2,3-b]pyrazine Core

Step Starting Material Reagents and Conditions Intermediate/Product
1 This compound SnCl₂·2H₂O, Ethanol (B145695), Reflux 3-Amino-2-(benzyloxy)-5-bromopyridine
2 3-Amino-2-(benzyloxy)-5-bromopyridine Glyoxal (40% in H₂O), Ethanol, Reflux 7-Bromo-8-(benzyloxy)pyrido[2,3-b]pyrazine

The fused ring systems derived from this compound are often key scaffolds for biologically active molecules. The pyrido[2,3-b]pyrazine core, for example, is a central feature in a class of compounds investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov TRPV1 is a non-selective cation channel involved in the sensation of pain and heat, making its antagonists potential candidates for novel analgesic agents. nih.gov

In the development of these potential pain treatments, the 7-bromo-8-(benzyloxy)pyrido[2,3-b]pyrazine intermediate (synthesized as described above) serves as a platform for diversification. The bromine atom at the 7-position is strategically employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a variety of aryl or heteroaryl substituents. These modifications are crucial for modulating the pharmacological activity and pharmacokinetic properties of the final compounds. The synthesis of these complex TRPV1 antagonists highlights the role of this compound as a foundational element in the construction of medicinally relevant molecules. nih.gov

Table 2: Application in the Synthesis of a TRPV1 Antagonist Scaffold

Precursor Coupling Partner Reaction Type Resulting Scaffold Biological Target
7-Bromo-8-(benzyloxy)pyrido[2,3-b]pyrazine Arylboronic Acid Suzuki Coupling 7-Aryl-8-(benzyloxy)pyrido[2,3-b]pyrazine TRPV1

Contributions to Methodological Advancements in Organic Chemistry

While this compound is a crucial building block in complex syntheses, its role in the development of new, fundamental organic chemistry methodologies is less pronounced in the scientific literature. Its utility is primarily demonstrated through its application in multi-step syntheses that rely on well-established and robust reactions, such as nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling.

The compound serves as an exemplary substrate that showcases the power and reliability of existing synthetic methods for constructing highly functionalized heterocyclic systems. Researchers utilize this reagent not typically to test the boundaries of a novel reaction, but rather as a dependable starting material in a longer synthetic campaign aimed at a specific, complex target. Its predictable reactivity across its multiple functional groups makes it an asset for strategic synthesis rather than a subject for methodological innovation. Therefore, its contribution lies in enabling the efficient construction of complex molecules, which in turn advances fields like medicinal chemistry, rather than expanding the toolkit of synthetic organic methodology itself.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

No experimental FTIR data for 2-(Benzyloxy)-5-bromo-3-nitropyridine has been published. A theoretical analysis would anticipate characteristic vibrational modes including, but not limited to, asymmetric and symmetric stretching of the nitro group (NO₂), C-Br stretching, C-N stretching, C-O ether stretching, and various aromatic C-H and C=C bending and stretching vibrations from both the pyridine (B92270) and benzyl (B1604629) rings. However, without experimental data, a specific frequency table cannot be compiled.

Raman Spectroscopy Investigations

There is no available Raman spectroscopy data for this compound in the reviewed scientific literature. Raman analysis would be expected to complement FTIR data, particularly for the non-polar bonds and symmetric vibrations within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Published ¹H NMR spectra for this compound are not available. A hypothetical spectrum would show distinct signals for the protons on the pyridine ring, the benzyl group's methylene (B1212753) protons (CH₂), and the five protons of the phenyl ring. The chemical shifts and coupling constants would be influenced by the electronic effects of the bromo, nitro, and benzyloxy substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No experimentally determined ¹³C NMR data for this compound has been reported. A ¹³C NMR spectrum would be expected to show twelve distinct signals corresponding to each unique carbon atom in the molecule, including those in the pyridine and phenyl rings, and the methylene carbon of the benzyloxy group.

Two-Dimensional NMR Techniques for Structural Elucidation

As no primary NMR data is available, there are no 2D NMR studies (such as COSY, HSQC, or HMBC) to report for the structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound (C₁₂H₉BrN₂O₃), high-resolution mass spectrometry (HRMS) would be employed to verify its molecular formula.

The expected molecular ion peak [M]⁺ would correspond to the calculated monoisotopic mass. A key feature in the mass spectrum of this compound would be the isotopic pattern characteristic of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the [M]⁺ peak and an [M+2]⁺ peak of nearly equal intensity.

Expected Fragmentation Pattern:

Electron impact (EI) or electrospray ionization (ESI) would likely induce specific fragmentation patterns that can be used to further confirm the structure. Common fragmentation pathways for this molecule are predicted to involve:

Loss of the benzyloxy group: Cleavage of the C-O bond connecting the benzyl group to the pyridine ring.

Loss of the nitro group: Expulsion of NO₂.

Cleavage of the benzyl group: Fragmentation leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Loss of bromine: Cleavage of the C-Br bond.

A hypothetical data table for the major expected mass spectrometric fragments is presented below.

Fragment Ion Proposed Structure Expected m/z Notes
[C₁₂H₉BrN₂O₃]⁺Molecular Ion [M]⁺323.98/325.98Shows characteristic 1:1 isotopic pattern for Bromine.
[C₇H₇]⁺Tropylium ion91A common fragment indicating a benzyl moiety.
[C₅H₂BrN₂O]⁺[M - C₇H₇O]⁺214.94/216.94Resulting from the loss of the benzyloxy radical.
[C₁₂H₉Br N₂O]⁺[M - O₂]⁺291.99/293.99Loss of oxygen from the nitro group.
[C₁₂H₉N₂O₃]⁺[M - Br]⁺245.06Loss of the bromine radical.

Note: The m/z values are calculated for the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores within this compound, namely the nitropyridine ring and the benzyloxy group, are expected to give rise to characteristic absorption bands.

The electronic spectrum of this compound would likely be dominated by π → π* and n → π* transitions. uzh.chlibretexts.org

π → π transitions:* These high-energy transitions occur in the conjugated π-system of the pyridine and benzene (B151609) rings. They are typically characterized by high molar absorptivity (ε).

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen and oxygen atoms) to an anti-bonding π* orbital. youtube.com These transitions are generally of lower intensity compared to π → π* transitions.

The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and the benzyloxy group (-OCH₂Ph), an electron-donating group, will influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max). The specific solvent used can also cause shifts in the absorption maxima.

Anticipated UV-Vis Spectral Data:

Based on related nitropyridine and benzyloxy structures, the following absorption maxima could be predicted.

Electronic Transition Associated Chromophore Predicted λ_max Range (nm) Relative Intensity (ε)
π → πNitropyridine ring system220 - 280High
π → πBenzene ring~260Medium
n → πNitro group (NO₂)300 - 350Low
n → πPyridine Nitrogen~270 - 290Low

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the connectivity of the atoms.

Conformation: The spatial orientation of the benzyloxy group relative to the pyridine ring.

Crystal packing: How the individual molecules are arranged in the crystal lattice, including any intermolecular interactions such as π-stacking or halogen bonding.

Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.

Space group: The symmetry operations that describe the crystal lattice.

While specific crystallographic data for this compound is not currently published, a hypothetical data table summarizing the type of information that would be obtained is provided below.

Parameter Description Hypothetical Value
Crystal SystemThe symmetry class of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a (Å)Unit cell dimension.10.5
b (Å)Unit cell dimension.8.2
c (Å)Unit cell dimension.15.1
α (°)Unit cell angle.90
β (°)Unit cell angle.98.5
γ (°)Unit cell angle.90
Volume (ų)The volume of the unit cell.1285
ZThe number of molecules per unit cell.4
Density (calculated) (g/cm³)The calculated density of the crystal.1.68
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05

Note: The values in this table are hypothetical and serve only to illustrate the output of an X-ray crystallography experiment.

Computational and Theoretical Studies on 2 Benzyloxy 5 Bromo 3 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule, albeit with certain approximations. These calculations can predict a wide range of molecular properties, from geometries to spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. A key application of DFT is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 2-(Benzyloxy)-5-bromo-3-nitropyridine, a DFT calculation, likely using a functional such as B3LYP and a basis set like 6-311++G(d,p), would be performed to predict its most stable three-dimensional structure. researchgate.netresearchgate.net

The optimization process would yield key geometrical parameters. The pyridine (B92270) ring is expected to be nearly planar, though minor puckering might occur due to the presence of bulky and electronegative substituents. The benzyloxy group, with its flexible C-O-C linkage, can adopt various conformations, and the lowest energy conformer would be identified. The nitro group at the 3-position is anticipated to be slightly twisted out of the plane of the pyridine ring due to steric hindrance from the adjacent benzyloxy group.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value
Bond Lengths (Å)
C2-O1.35
O-CH21.44
C5-Br1.89
C3-N(O2)1.47
Bond Angles (°) **
C2-C3-C4121
C3-C2-N1118
C2-O-CH2117
Dihedral Angles (°) **
C3-C2-O-CH210
C4-C3-N(O2)-O-170

Note: The values in this table are illustrative and represent typical bond lengths, angles, and dihedral angles for similar molecular fragments. Actual values would be obtained from a specific DFT calculation.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of theory compared to standard DFT for calculating electron correlation effects, which can be important for accurately describing electronic structures. researchgate.netresearchgate.net

For this compound, an ab initio calculation would provide a more refined understanding of its electronic energy and wavefunction. These calculations would be computationally more intensive than DFT but can serve as a benchmark for the DFT results. The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing nitro and bromo groups and the electron-donating benzyloxy group on the pyridine ring.

Electronic Structure and Reactivity Descriptors

From the computed electronic structure, various descriptors can be calculated to predict the reactivity and kinetic stability of the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. najah.edu

For this compound, the HOMO is expected to be localized primarily on the benzyloxy group and the pyridine ring, reflecting the electron-donating nature of the alkoxy group. The LUMO, in contrast, would likely be centered on the nitropyridine moiety, particularly the nitro group, which is a strong electron acceptor. The calculated HOMO and LUMO energies would show that charge transfer can occur within the molecule. najah.edu

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

ParameterPredicted Energy (eV)
HOMO Energy-6.8
LUMO Energy-2.5
HOMO-LUMO Gap (ΔE)4.3

Note: These energy values are illustrative and are typical for similar organic molecules. The actual values would depend on the computational method and basis set used.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. uni-muenchen.deyoutube.com It provides a chemical picture that is closer to the intuitive Lewis structure representation of a molecule. uni-muenchen.de

An NBO analysis of this compound would quantify the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs. uni-muenchen.de This would reveal significant hyperconjugative interactions, for instance, between the lone pairs of the oxygen atom in the benzyloxy group and the π* orbitals of the pyridine ring, and between the lone pairs of the pyridine nitrogen and the antibonding orbitals of adjacent bonds. The analysis would also provide the natural atomic charges on each atom, indicating the electron-rich and electron-deficient centers. The nitro group and the bromine atom would carry significant negative charges, while the adjacent carbon atoms would be more electropositive.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The map is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles. The region around the hydrogen atoms of the benzene (B151609) ring and the pyridine ring would likely exhibit a positive potential (blue), indicating these as potential sites for nucleophilic interaction. The MEP map provides a comprehensive picture of the charge distribution and its relation to the molecule's reactivity. researchgate.net

Global Reactivity Parameters (GRPs)

For instance, the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. A hypothetical data table for these parameters would resemble the following:

Parameter Formula Value (eV)
EHOMO-Data not available
ELUMO-Data not available
Energy Gap (ΔE)ELUMO - EHOMOData not available
Ionization Potential (I)-EHOMOData not available
Electron Affinity (A)-ELUMOData not available
Electronegativity (χ)(I+A)/2Data not available
Chemical Hardness (η)(I-A)/2Data not available
Global Softness (S)1/(2η)Data not available
Electrophilicity Index (ω)μ²/ (2η)Data not available

This table is for illustrative purposes only. The values are dependent on specific computational calculations which are not available for this compound.

Computational Prediction of Spectroscopic Parameters

Simulated Vibrational Spectra

Theoretical vibrational spectra, typically Infrared (IR) and Raman, are simulated to understand the vibrational modes of a molecule. These simulations, performed using methods like DFT, can predict the frequencies and intensities of stretching and bending vibrations for various bonds, such as C-H, C=N, N-O, and C-Br. A comparison between theoretical and experimental spectra can aid in the precise assignment of spectral bands.

A table of simulated vibrational frequencies would typically list the calculated frequency, the corresponding experimental frequency (if available), and the assignment of the vibrational mode.

Calculated NMR Chemical Shifts

Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. These theoretical calculations provide valuable information for interpreting experimental NMR spectra and confirming the chemical structure.

A data table for calculated NMR shifts would compare the predicted chemical shifts for each unique proton and carbon atom with their experimental values.

Theoretical UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. These calculations yield the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., n → π* or π → π*). This information is vital for understanding the electronic properties of the molecule.

A summary of theoretical UV-Vis data would include the calculated λmax, the oscillator strength (f), and the major orbital contributions to that transition.

Without access to peer-reviewed computational studies on this compound, any attempt to provide specific data would be speculative and would not meet the standards of scientific accuracy. Further research and publication in this area are required before a detailed analysis as outlined can be completed.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is a mature field, yet the drive towards greener and more efficient chemical processes necessitates the development of novel synthetic strategies. citedrive.comresearchgate.netnih.gov Current methods for synthesizing substituted pyridines often rely on multi-step procedures that may involve harsh reaction conditions and the use of hazardous reagents. Future research should focus on creating more sustainable pathways to 2-(benzyloxy)-5-bromo-3-nitropyridine and its analogues.

Key areas for development include:

One-Pot Syntheses: Designing multi-component reactions where the pyridine ring is constructed and functionalized in a single synthetic operation would significantly improve efficiency and reduce waste.

Catalytic Methods: The use of reusable and environmentally benign catalysts, such as activated fly ash, could replace stoichiometric reagents, leading to more sustainable processes. bhu.ac.in

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive platform for the production of nitropyridine derivatives.

Bio-catalysis: Exploring enzymatic transformations for the synthesis or modification of the pyridine scaffold could offer highly selective and environmentally friendly alternatives to traditional chemical methods.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesChallenges
One-Pot Reactions Reduced reaction time, lower solvent consumption, higher overall yield.Optimization of reaction conditions for multiple steps.
Green Catalysis Catalyst reusability, milder reaction conditions, reduced waste. researchgate.netCatalyst deactivation, separation of the catalyst from the product.
Flow Chemistry Enhanced safety, precise control over reaction parameters, ease of scalability.Initial setup costs, potential for clogging.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability, limited substrate scope.

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the bromo substituent is a handle for cross-coupling reactions. The benzyloxy group can also influence the molecule's reactivity and can be a target for cleavage or rearrangement. Future research should aim to uncover and harness novel reactivity patterns of this molecule.

Promising avenues of exploration include:

Selective Functionalization: Developing methods for the selective reaction at one of the reactive sites (the carbon bearing the bromine, the positions activated by the nitro group, or the benzyloxy group) while leaving the others intact would greatly enhance the synthetic utility of this compound.

Photoredox Catalysis: The use of visible light-mediated reactions could open up new avenues for the functionalization of the pyridine ring under mild conditions.

Domino Reactions: Designing reaction sequences where a single event triggers a cascade of transformations could lead to the rapid construction of complex molecular architectures from this relatively simple starting material.

Sigmatropic Rearrangements: Investigating the possibility of citedrive.comresearcher.life sigmatropic shifts of the nitro group, as has been observed in other nitropyridines, could lead to the synthesis of novel isomers with unique properties. researchgate.net

Expansion of Synthetic Applications in Emerging Fields

The unique electronic and structural features of this compound make it a promising building block for the synthesis of functional molecules in various emerging fields. While pyridine derivatives are already well-established in pharmaceuticals and agrochemicals, future research could focus on their application in materials science and chemical biology. researchgate.netmdpi.com

Potential applications in these emerging fields include:

Organic Electronics: The electron-deficient nature of the nitropyridine ring suggests that derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The development of novel materials with tailored electronic properties is a key area of future materials science. falconediting.cominfinitiaresearch.com

Fluorescent Probes: Modification of the this compound scaffold could lead to the development of novel fluorescent probes for the detection of specific analytes or for imaging biological processes.

Covalent Organic Frameworks (COFs): The rigid structure and multiple reactive sites of this molecule make it a potential building block for the construction of porous and crystalline covalent organic frameworks with applications in gas storage, separation, and catalysis.

Chemical Biology Tools: As a versatile scaffold, it can be functionalized to create chemical tools for studying biological systems, such as inhibitors of specific enzymes or protein-protein interactions.

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. rsc.orgresearchgate.netmdpi.com Future research on this compound will greatly benefit from the application of advanced computational modeling.

Specific areas where computational studies can make a significant impact include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of known and potential reactions of this compound, providing insights into transition state geometries and activation energies. rsc.orgnih.gov This understanding can guide the optimization of reaction conditions and the development of more efficient synthetic protocols.

Prediction of Reactivity and Selectivity: Computational models can be used to predict the most likely sites of reaction under different conditions, aiding in the design of selective synthetic transformations.

In Silico Design of Functional Molecules: By calculating the electronic and photophysical properties of virtual derivatives of this compound, researchers can identify promising candidates for specific applications, such as in organic electronics or as fluorescent probes, before embarking on their synthesis.

Development of Predictive Models: Machine learning algorithms trained on experimental and computational data could be developed to predict the properties and reactivity of a wide range of substituted benzyloxynitropyridines, accelerating the discovery of new functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Benzyloxy)-5-bromo-3-nitropyridine, and what are the critical reaction parameters?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves bromination and nitration of a pyridine precursor, followed by benzyloxy group introduction. For example, 2-bromo-5-nitropyridine derivatives (e.g., CAS 4487-59-6) are synthesized under controlled nitration conditions (HNO₃/H₂SO₄, 0–5°C) to avoid over-nitration . Critical parameters include temperature control, stoichiometric ratios of brominating/nitrating agents, and inert atmospheres to prevent decomposition. Intermediate purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyloxy protons at δ 4.5–5.5 ppm, pyridine ring protons at δ 8.0–9.0 ppm) .
  • HPLC-MS : Confirms molecular weight (e.g., [M+H⁺] at m/z 325.98) and purity (>95%) using reverse-phase C18 columns (ACN/water mobile phase) .
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves regiochemistry and bond angles .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Answer : The electron-withdrawing nitro group at C3 deactivates the pyridine ring, directing electrophilic attacks to C4/C5. The bromine at C5 participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C), but the nitro group may require protection to prevent side reactions (e.g., reduction to NH₂ prior to coupling) . Computational studies (DFT) can predict activation barriers for substituent effects .

Q. What strategies mitigate competing side reactions when functionalizing the nitro group in this compound?

  • Answer :

  • Selective Reduction : Use H₂/Pd-C in EtOH to reduce NO₂ to NH₂ without cleaving the benzyloxy group .
  • Protection : Temporarily convert NO₂ to NHBoc via catalytic hydrogenation, enabling subsequent reactions (e.g., amidation) .
  • Contradiction Analysis : Discrepancies in reported yields (e.g., 60–85%) may arise from trace moisture in Pd catalysts or variable benzyloxy stability; rigorous drying of reagents and solvents is critical .

Q. How does the steric bulk of the benzyloxy group impact regioselectivity in nucleophilic aromatic substitution (SNAr)?

  • Answer : The bulky benzyloxy group at C2 sterically hinders SNAr at adjacent positions (C2/C4), favoring reactions at C5/C6. For example, substituting Br at C5 with amines (e.g., piperidine) proceeds efficiently in DMF at 120°C, while C3 reactivity is suppressed . Kinetic studies (e.g., UV-Vis monitoring) can quantify steric vs. electronic contributions .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Answer : Variations in melting points (e.g., 137–141°C for similar bromonitropyridines ) may arise from polymorphic forms or impurities. Validate purity via HPLC and compare with literature using standardized conditions (e.g., heating rate 1°C/min). Cross-reference spectral data (e.g., PubChem, DSSTox) to resolve conflicts .

Q. What experimental design principles optimize the scalability of this compound synthesis?

  • Answer :

  • DoE (Design of Experiments) : Use factorial designs to optimize bromination/nitration steps (factors: temperature, reagent equivalents).
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediates .
  • Green Chemistry : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve safety and yield .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

  • Answer : The compound is likely irritant (based on analogous bromonitropyridines ). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with reducing agents (risk of exothermic decomposition). Store at 2–8°C under inert atmosphere to prevent degradation .

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